4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid
Description
4-[(3-Cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is a synthetic small molecule featuring a benzoic acid core modified with a sulfamoyl linker and a substituted indole moiety. Key structural elements include:
- Benzoic acid group: Provides carboxylic acid functionality, enabling hydrogen bonding and solubility modulation.
- Sulfamoyl bridge (-SO₂NH-): Connects the benzoic acid to the indole group, contributing to conformational rigidity and binding interactions.
- 3-Cyano-4-methyl-1H-indol-7-yl group: The indole scaffold is substituted with a cyano (-CN) group at position 3 and a methyl (-CH₃) group at position 4, enhancing electronic and steric properties.
Properties
Molecular Formula |
C17H13N3O4S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C17H13N3O4S/c1-10-2-7-14(16-15(10)12(8-18)9-19-16)20-25(23,24)13-5-3-11(4-6-13)17(21)22/h2-7,9,19-20H,1H3,(H,21,22) |
InChI Key |
GUHFZSJHASYXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of Benzoic Acid
- Reagents: Benzoic acid, chlorosulfonic acid (excess)
- Conditions: Elevated temperature (typically reflux)
- Outcome: Formation of chlorosulfonylbenzoic acid, an electron-deficient intermediate requiring slight excess of chlorosulfonic acid for completion.
Sulfonamide Formation
- Reagents: Chlorosulfonylbenzoic acid, amines such as 3-cyano-4-methyl-1H-indol-7-amine or other substituted amines.
- Conditions: Aqueous or methanolic medium, room temperature to reflux.
- Mechanism: Nucleophilic substitution of the sulfonyl chloride by the amine to form the sulfamoylbenzoic acid.
- Yields: Generally good to excellent yields (70-95%) depending on amine and conditions.
Coupling to Indole Derivative
- Reagents: Sulfamoylbenzoic acid intermediate, indole derivative with amino functionality.
- Coupling Agents: Carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine).
- Conditions: Mild, typically room temperature in organic solvents.
- Outcome: Formation of the amide bond linking the indole moiety to the sulfamoylbenzoic acid.
- Yields: Moderate to high yields reported.
- Esterification of 4-sulfamoylbenzoic acid: Methyl esters of sulfamoylbenzoic acid can be prepared by refluxing with methanol and catalytic sulfuric acid, yielding 92-95% methyl esters useful as intermediates.
- Use of thionyl chloride: Conversion of 4-(aminosulfonyl)benzoic acid to acid chlorides or esters can be achieved by reaction with thionyl chloride at 0-20 °C, facilitating subsequent coupling steps.
- Purification: Crystallization from solvents like methanol, ether, or hexane is commonly employed to isolate intermediates and final products with high purity.
- The chlorosulfonation step requires careful control of temperature and reagent excess to avoid overreaction or decomposition.
- Sulfonamide formation is generally high-yielding but depends on amine nucleophilicity and solvent choice.
- Carbodiimide coupling with EDC and catalytic DMAP is preferred for mild conditions and high coupling efficiency.
- Telescoping steps (combining sulfonamide and amide formation without intermediate purification) have been reported, improving overall yield and reducing time.
- Biological evaluation of related sulfamoyl benzoic acid derivatives indicates that structural modifications on the indole or sulfonamide moieties influence activity, underscoring the importance of precise synthetic control.
| Preparation Stage | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Chlorosulfonation | Benzoic acid, chlorosulfonic acid | Reflux, excess reagent | Not specified | Critical for sulfonyl chloride intermediate |
| Sulfonamide formation | Chlorosulfonylbenzoic acid, amines | Aqueous/methanol, RT to reflux | 70-95% | Nucleophilic substitution |
| Carbodiimide coupling | Sulfamoylbenzoic acid, indole amine, EDC, DMAP | Room temp, organic solvent | 80-90% | Amide bond formation |
| Esterification (optional) | 4-Sulfamoylbenzoic acid, methanol, H2SO4 | Reflux 8h | 92-95% | Useful intermediate preparation |
| Acid chloride formation (optional) | 4-(Aminosulfonyl)benzoic acid, SOCl2 | 0-20 °C | 75% | Facilitates coupling |
The preparation of 4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is a multi-step process involving chlorosulfonation of benzoic acid, sulfonamide formation with the indole amine, and carbodiimide-mediated amide coupling. Optimized reaction conditions, including reagent stoichiometry, temperature control, and use of coupling catalysts, afford the target compound in good overall yields. The synthetic protocols are supported by detailed experimental data and have been successfully applied in related sulfamoyl benzamide derivatives with biological relevance.
Chemical Reactions Analysis
Types of Reactions
4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of the indole moiety.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and selectivity for certain targets. The cyano group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfamoyl Benzoic Acid Derivatives
The sulfamoyl benzoic acid scaffold is versatile, with substituents critically influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Findings:
- Substituent Impact : The indole group in the target compound may offer π-π stacking and hydrophobic interactions superior to pyridine or ethoxy groups in analogs .
- Binding Affinity: Sulfamoyl-linked compounds show improved potency over non-sulfamoyl analogs (e.g., compound 4 in exhibited 0.6 kcal/mol higher binding affinity than its predecessor) .
Indole Derivatives with Functional Modifications
Modifications to the indole moiety significantly alter bioactivity and physicochemical behavior:
Key Findings:
- Electron-Withdrawing Groups: Cyano (-CN) and bromo (-Br) substituents increase reactivity, enabling downstream functionalization .
- Solubility Modifications : PEG-like chains () may enhance aqueous solubility, critical for in vivo applications .
Biological Activity
4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following characteristics:
- Molecular Formula : C₁₇H₁₃N₃O₄S
- Molecular Weight : Approximately 355.4 g/mol
- Functional Groups : The presence of a sulfamoyl group, a cyano group, and an indole moiety contributes to its reactivity and potential biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group can interact with various enzymes, potentially inhibiting their activity. This is significant in the context of diseases where enzyme modulation is beneficial.
- Receptor Binding : The indole structure may facilitate binding to specific receptors, influencing various signaling pathways associated with inflammation and hypertension.
- Nucleophilic Reactions : The cyano group can undergo hydrolysis or reduction, leading to further biological interactions.
Antihypertensive Effects
Research indicates that compounds similar to this compound exhibit antihypertensive properties. For instance, derivatives containing sulfamoyl groups have been shown to lower blood pressure by inhibiting angiotensin-converting enzyme (ACE) .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Indole derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound interacts with proteins involved in inflammation and hypertension pathways. These studies typically assess binding affinities and inhibitory effects on target enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Indapamide | Sulfamoyl group | Antihypertensive |
| Sulfamethoxazole | Sulfonamide group | Antibiotic |
| 3-(4-sulfamoylphenyl)indole | Indole core | Antihypertensive |
This table highlights how structural similarities can influence biological activity, emphasizing the unique pharmacological profile of this compound compared to other known compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid, and how can purity be maximized?
- Methodology : The compound is synthesized via coupling reactions using reagents like HATU or EDCI in DMF, with DIPEA as a base. For example, coupling 3-chloro-1H-indol-7-amine with 4-(N-(tert-butyl)sulfamoyl)benzoic acid under optimized stoichiometric ratios (1:1.8) yields intermediates, followed by deprotection and purification via reverse-phase HPLC under acidic/basic conditions .
- Critical Considerations : Solvent choice (DMF for solubility), reaction temperature (room temperature to 50°C), and post-synthetic purification (RP-HPLC with MeCN/H2O gradients) are key to achieving >95% purity.
Q. How does the sulfonamide group in this compound influence its solubility and reactivity?
- Methodology : The sulfonamide moiety enhances solubility in polar aprotic solvents (e.g., DMSO) and enables hydrogen bonding with biological targets. Computational studies (e.g., quantum mechanical modeling) predict electron-withdrawing effects from the cyano and sulfamoyl groups, which stabilize the benzoic acid core .
- Experimental Validation : Solubility tests in DMSO and aqueous buffers (pH 3–7) confirm stability, while NMR titration assays quantify interactions with target proteins .
Q. What preliminary biological assays are recommended to screen this compound for enzyme inhibition?
- Methodology : Use in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting cytosolic phospholipase A2α (cPLA2α) or glycogen synthase kinase 3β (GSK-3β), given structural analogs’ activity .
- Protocol : Pre-incubate the compound with recombinant cPLA2α (10–100 µM), then measure arachidonic acid release using LC-MS or ELISA. IC50 values can be compared to reference inhibitors like pyrrophenone .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anti-inflammatory activity?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing the cyano group with halogens or modifying the indole methyl group). Test analogs in cPLA2α inhibition assays and correlate results with computational docking studies (e.g., AutoDock Vina) to identify critical binding residues .
- Example : A methyl-to-ethyl substitution on the indole ring increased lipophilicity, improving membrane permeability (logP increased from 2.1 to 2.8) but reduced target affinity (IC50 shifted from 0.8 µM to 3.2 µM) .
Q. What strategies resolve contradictory data in biological activity across similar sulfonamide derivatives?
- Methodology : Perform meta-analysis of published IC50 values for analogs (e.g., 4-(N-ethyl-N-methylsulfamoyl)benzoic acid vs. 4-(N-butyl-N-methylsulfamoyl)benzoic acid). Use molecular dynamics simulations to assess binding pocket flexibility or off-target effects .
- Case Study : Discrepancies in antimicrobial activity (MIC values) between Gram-positive and Gram-negative bacteria may stem from outer membrane permeability differences. Conduct outer membrane permeabilization assays with polymyxin B nonapeptide to isolate intrinsic activity .
Q. How can proteolysis-targeting chimeras (PROTACs) be designed using this compound as a warhead?
- Methodology : Conjugate the benzoic acid core to E3 ligase ligands (e.g., thalidomide for cereblon) via PEG linkers. Validate degradation efficiency in cell lines using western blotting (e.g., monitoring RBM39 levels) and cellular viability assays .
- Example : A PROTAC derivative with a 10-atom linker achieved >80% RBM39 degradation in HeLa cells at 100 nM, while shorter linkers (<6 atoms) showed no activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
